molecular formula C13H20N2O3 B15054075 tert-Butyl 4-(hydroxymethyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate

tert-Butyl 4-(hydroxymethyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate

Cat. No.: B15054075
M. Wt: 252.31 g/mol
InChI Key: GXDRMZMCPWKZNK-UHFFFAOYSA-N
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Description

tert-Butyl 4-(hydroxymethyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate: is a complex organic compound with a unique structure that includes a tert-butyl group, a hydroxymethyl group, and a dihydropyrrolo[1,2-a]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(hydroxymethyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules. It may serve as a probe or ligand in biochemical assays.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural features may contribute to its activity against specific biological targets.

Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(hydroxymethyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved in its action can include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl (4-(bromomethyl)phenyl)carbamate
  • ®-4-Benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate

Comparison: Compared to similar compounds, tert-Butyl 4-(hydroxymethyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate stands out due to its unique dihydropyrrolo[1,2-a]pyrazine core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H20N2O3

Molecular Weight

252.31 g/mol

IUPAC Name

tert-butyl 4-(hydroxymethyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate

InChI

InChI=1S/C13H20N2O3/c1-13(2,3)18-12(17)14-7-10-5-4-6-15(10)11(8-14)9-16/h4-6,11,16H,7-9H2,1-3H3

InChI Key

GXDRMZMCPWKZNK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(N2C=CC=C2C1)CO

Origin of Product

United States

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